

A Comprehensive Technical Guide to 5-Chloro-4-iodo-2-nitroaniline

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Compound of Interest

Compound Name: 5-Chloro-4-iodo-2-nitroaniline

Cat. No.: B1358449

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For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Polysubstituted Anilines in Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is a critical determinant of success. Polysubstituted anilines, particularly those bearing a carefully orchestrated arrangement of halogens and activating/deactivating groups, represent a class of foundational molecules that offer unparalleled synthetic flexibility. **5-Chloro-4-iodo-2-nitroaniline** stands out as a preeminent example of such a scaffold. The distinct electronic environments and disparate reactivities of its substituents—the chloro, iodo, nitro, and amino moieties—provide a rich tapestry of chemical handles. This allows for a hierarchical and regioselective approach to molecular construction, a necessity in the synthesis of complex pharmaceutical agents and functional materials. This guide aims to provide a deep, technically-grounded understanding of this valuable intermediate, moving beyond simple procedural descriptions to elucidate the underlying chemical principles that govern its reactivity and utility.

Core Chemical and Physical Characteristics

A comprehensive understanding of the physicochemical properties of **5-Chloro-4-iodo-2-nitroaniline** is essential for its effective use in a laboratory setting. These properties dictate everything from appropriate solvent selection to reaction conditions and purification strategies.

Table 1: Key Physicochemical Data for **5-Chloro-4-iodo-2-nitroaniline**

Property	Data
CAS Number	335349-57-0[1][2]
Molecular Formula	C ₆ H ₄ ClIN ₂ O ₂ [3]
Molecular Weight	302.47 g/mol
Appearance	Yellow to orange crystalline solid
Melting Point	125-129 °C (decomposes)[4]
Solubility	Soluble in chloroform and methanol; sparingly soluble in water[5]

Synthesis and Mechanistic Insights

The preparation of **5-Chloro-4-iodo-2-nitroaniline** is a multistep process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route involves the nitration of a substituted aniline precursor.[6]

Recommended Synthetic Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of **5-Chloro-4-iodo-2-nitroaniline**. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Workflow for the Synthesis of **5-Chloro-4-iodo-2-nitroaniline**

Caption: A multi-step synthetic pathway for **5-Chloro-4-iodo-2-nitroaniline**.

Detailed Methodology:

- Formylation of 3-Chloroaniline: The initial step involves the protection of the amino group of 3-chloroaniline via formylation.[6] This is a critical maneuver to control the regioselectivity of the subsequent nitration step. Without this protecting group, the powerful activating effect of the amine would lead to a mixture of undesired nitro-isomers.

- Nitration: The formylated intermediate is then subjected to nitration. A mixture of nitric acid and acetic anhydride is a common nitrating agent for such systems.[7] The formyl group, being ortho-, para-directing, guides the incoming nitro group to the position ortho to the amine and para to the chlorine, resulting in the desired 5-chloro-2-nitro-N-formylaniline.
- Hydrolysis: With the nitro group installed, the formyl protecting group is removed by hydrolysis, typically under basic conditions with sodium hydroxide, to yield 5-chloro-2-nitroaniline.[6]
- Iodination: The final step is the regioselective iodination of 5-chloro-2-nitroaniline. The use of an electrophilic iodine source, such as N-iodosuccinimide (NIS), is crucial here. The amino group, being a strong activating group, directs the electrophilic iodine to the position para to it, which is the C4 position, thus affording the target molecule, **5-Chloro-4-iodo-2-nitroaniline**.

Strategic Applications in Drug Discovery and Development

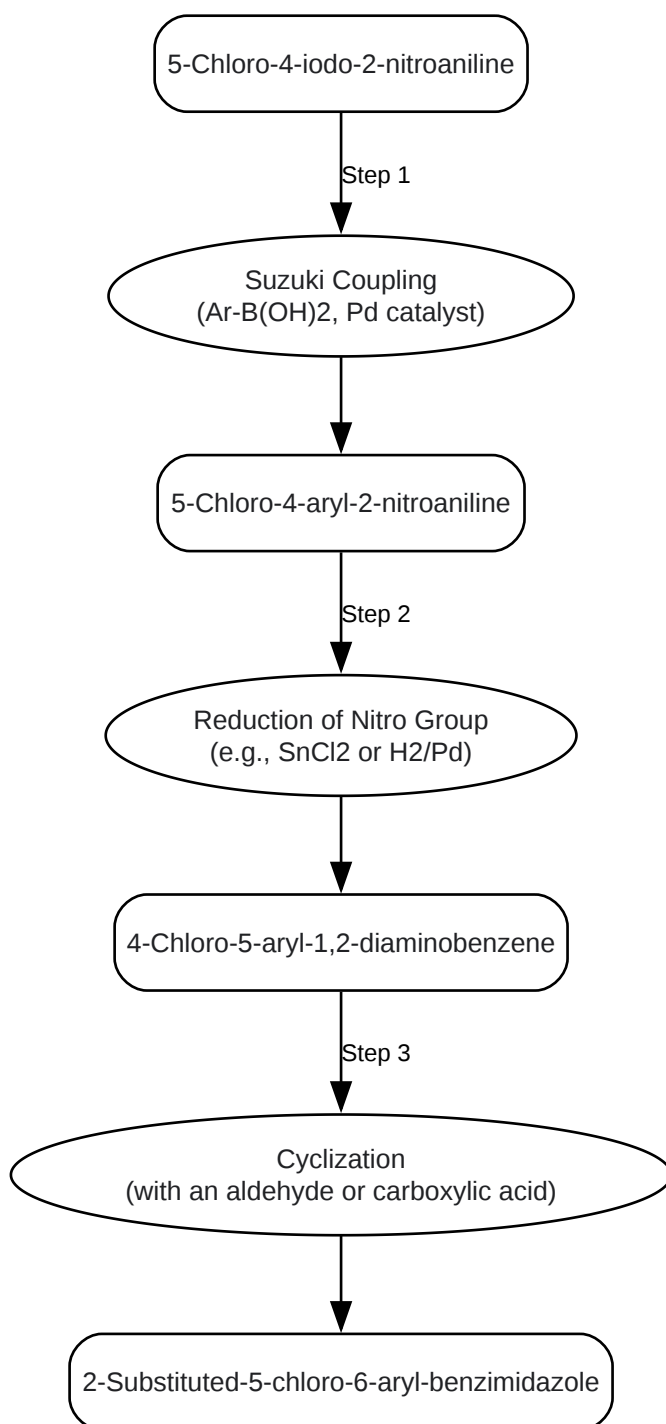
5-Chloro-4-iodo-2-nitroaniline is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[5][7][8][9][10] Its utility stems from the differential reactivity of its halogen substituents and the ability to further transform the nitro and amino groups.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors, a cornerstone of modern oncology, feature complex heterocyclic cores.

5-Chloro-4-iodo-2-nitroaniline serves as an excellent starting point for the construction of such scaffolds. For instance, the iodo group can be selectively displaced via Suzuki or Sonogashira cross-coupling reactions to introduce diverse aryl or alkynyl moieties, while the chloro group remains intact for subsequent transformations. The nitro group can then be reduced to an amine, which can participate in cyclization reactions to form benzimidazole or quinoxaline ring systems.

Logical Flow for the Synthesis of a Benzimidazole Core



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Caption: A representative synthetic sequence from **5-Chloro-4-iodo-2-nitroaniline** to a substituted benzimidazole.

In the Development of Antiviral Agents

The structural motifs accessible from **5-Chloro-4-iodo-2-nitroaniline** are also prevalent in antiviral drug candidates. For example, derivatives of this compound have been utilized in the synthesis of potent inhibitors of HIV-1 replication.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling **5-Chloro-4-iodo-2-nitroaniline**.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Ventilation:** Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

5-Chloro-4-iodo-2-nitroaniline is a synthetically versatile and strategically important molecule for researchers and professionals in drug discovery and development. Its unique substitution pattern allows for a high degree of control in the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, synthetic routes, and reactivity is key to unlocking its full potential in the creation of novel therapeutics and other advanced materials.

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